5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one
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Overview
Description
5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolopyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the amino group.
Scientific Research Applications
5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential anticancer properties.
Uniqueness
5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C5H5N5O |
---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
5-amino-3,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H5N5O/c6-5-8-2-1-7-10-3(2)4(11)9-5/h1H2,(H3,6,8,9,11) |
InChI Key |
UCGQIZFXFZVJOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)NC(=N2)N)N=N1 |
Origin of Product |
United States |
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